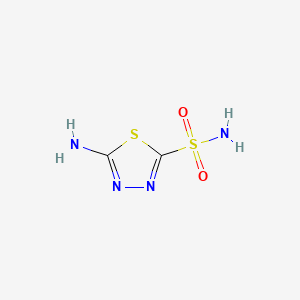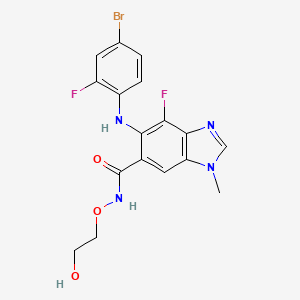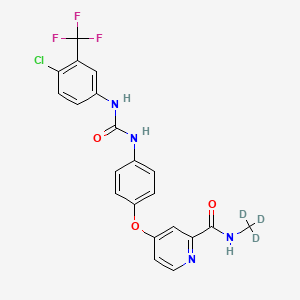
5-Amino-1,3,4-thiadiazole-2-sulfonamide
Overview
Description
5-Amino-1,3,4-thiadiazole-2-sulfonamide is a white solid . It is an intermediate of Acetazolamide . This compound belongs to the class of organic compounds known as benzenesulfonamides . It is a structural analog of acetazolamide and shows interesting carbonic anhydrase inhibitory properties, diuretic, and anticonvulsant action .
Synthesis Analysis
The synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives involves reactions of 4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carbonyl chloride with 5-amino-1,3,4-thiadiazole-2-sulphonamide . The resulting compounds were characterized by elemental and spectral (¹H NMR, ¹³C NMR, IR) analysis .Molecular Structure Analysis
The molecular formula of 5-Amino-1,3,4-thiadiazole-2-sulfonamide is C2H4N4O2S2 . Its molecular weight is 180.21 g/mol . The IUPAC name is 5-amino-1,3,4-thiadiazole-2-sulfonamide . The InChI is 1S/C2H4N4O2S2/c3-1-5-6-2(9-1)10(4,7)8/h(H2,3,5)(H2,4,7,8) .Chemical Reactions Analysis
5-Amino-1,3,4-thiadiazole-2-sulphonamide derivatives have been synthesized and their inhibition effects on human carbonic anhydrase isozymes have been studied . The one-pot three-component fusion reaction between chosen substrates of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes and active methylene compounds in ethanol solvent at room temperature gave an excellent yield of products .Physical And Chemical Properties Analysis
5-Amino-1,3,4-thiadiazole-2-sulfonamide is a white solid . Its molecular weight is 180.21 g/mol . The IUPAC name is 5-amino-1,3,4-thiadiazole-2-sulfonamide . The InChI is 1S/C2H4N4O2S2/c3-1-5-6-2(9-1)10(4,7)8/h(H2,3,5)(H2,4,7,8) .Scientific Research Applications
Electrochemical Studies
The electrochemical behavior of 2-amino-5-mercapto-1,3,4-thiadiazole, a similar compound, has been investigated in the absence and presence of electrochemically generated p-benzoquinone . This study has led to an efficient strategy for the electrosynthesis of new 1,3,4-thiadiazole derivatives .
Synthesis of Glucoside Derivatives
A series of novel 1,3,4-thiadiazole derivatives of glucosides were synthesized using 5-amino-1,3,4-thiadiazole-2-thiol . Some of these compounds exhibited good antifungal activities .
Antifungal Activities
1,3,4-Thiadiazole derivatives are known to display a broad spectrum of biological activities, including antifungal activities . For instance, some compounds showed higher bioactivities against Phytophthora infestans .
Antibacterial Activities
1,3,4-Thiadiazole derivatives also exhibit antibacterial activities . However, the target compounds exhibited moderate to poor antibacterial activities against Xanthomonas oryzae p v. oryzae and Xanthomonas campestris p v. citri .
Antiviral Activities
Some 1,3,4-thiadiazole derivatives have been screened for anti-HIV-1 and anti-HIV-2 activity . One of the compounds showed in vitro inhibitory activity with EC 50 values of 0.96 μg/mL (HIV-1 strain IIIB) and 2.92 μg/mL (HIV-2 strain ROD), respectively .
Other Biological Activities
1,3,4-Thiadiazoles display a broad spectrum of biological activities, including anticancer, antiepileptic, antidiabetic, analgesic, and anti-inflammatory activities .
Mechanism of Action
Safety and Hazards
Future Directions
Salts of 5-amino-2-sulfonamide-1,3,4-thiadiazole have been prepared and characterized by physico-chemical methods . They have been evaluated as carbonic anhydrase inhibitors and as anticonvulsants and diuretics . These salts exhibited diuretic and anticonvulsant activities with little neurotoxicity . This suggests potential future directions for the development of novel, more effective therapeutics .
properties
IUPAC Name |
5-amino-1,3,4-thiadiazole-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4O2S2/c3-1-5-6-2(9-1)10(4,7)8/h(H2,3,5)(H2,4,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMVBPQOACUDRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(S1)S(=O)(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10164324 | |
| Record name | 5-Amino-1,3,4-thiadiazole-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1,3,4-thiadiazole-2-sulfonamide | |
CAS RN |
14949-00-9 | |
| Record name | 5-Amino-1,3,4-thiadiazole-2-sulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014949009 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tio-urasin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22979 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Amino-1,3,4-thiadiazole-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-1,3,4-thiadiazole-2-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESACETYL ACETAZOLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F687N81LIZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2S,3S)-2-{(4R)-4-[4-(2-hydroxyethoxy)phenyl]-2,5-dioxoimidazolidin-1-yl}-3-phenyl-N-(4-propionyl-1,3-thiazol-2-yl)butanamide](/img/structure/B1684347.png)
![3-[[2-[(methylaminosulfonyl)amino]-3-fluoropyridin-4-yl]methyl]-4-methyl-7-[(pyrimidin-2-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B1684348.png)
![N-[2-(2-Chloro-4-iodoanilino)-3,4-difluorophenyl]-4-(propan-2-ylamino)piperidine-1-sulfonamide](/img/structure/B1684349.png)





